N-phenyl-2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide
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Overview
Description
N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenyl group and an acetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzodiazole ring. This intermediate is further reacted with isopropylamine and acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE can be compared with other benzodiazole derivatives, such as:
2-Phenylbenzimidazole: Similar in structure but lacks the acetamide moiety.
N-Phenylbenzamide: Contains a benzamide group instead of the benzodiazole ring.
2-(2-Phenylethyl)benzimidazole: Similar but with different substituents on the benzodiazole ring.
The uniqueness of N-PHENYL-2-[2-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-phenyl-2-[2-(2-phenylethyl)benzimidazol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H27N3O/c1-20(2)29(22-13-7-4-8-14-22)26(30)19-28-24-16-10-9-15-23(24)27-25(28)18-17-21-11-5-3-6-12-21/h3-16,20H,17-19H2,1-2H3 |
InChI Key |
PAEKMJMOHMNHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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